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Bempedoic acid impurity 1-d4

Cat. No.: B12389229
M. Wt: 346.5 g/mol
InChI Key: NHVXRVOYVVPVDU-AREBVXNXSA-N
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Description

Significance of Impurity Research in Pharmaceutical Science

The study of pharmaceutical impurities, known as impurity profiling, is a critical aspect of drug development and quality control. veeprho.comglobalpharmatek.compharmaffiliates.com Even minute quantities of impurities can potentially affect the safety, efficacy, and stability of a drug product. veeprho.combiomedres.us Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure patient safety. pharmaffiliates.combiomedres.uslongdom.org

Impurity profiling serves several crucial functions:

Ensuring Safety: Some impurities can be toxic, and their presence must be strictly limited. biomedres.uslongdom.org

Maintaining Efficacy: Impurities can sometimes degrade the active ingredient, reducing the drug's effectiveness. longdom.org

Guaranteeing Stability: Certain impurities can affect the drug's shelf life and stability over time. biomedres.uslongdom.org

Process Optimization: Understanding how and when impurities form allows for the optimization of the manufacturing process to minimize their presence. globalpharmatek.com

Overview of Deuterated Compounds in Chemical and Pharmaceutical Research

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (D). clearsynth.com This isotopic substitution does not significantly alter the chemical properties of the molecule, but it does result in a higher molecular weight. clearsynth.comaptochem.com This characteristic makes deuterated compounds invaluable tools in analytical chemistry, particularly in techniques like mass spectrometry. clearsynth.comtexilajournal.com

In pharmaceutical research, deuterated compounds are frequently used as internal standards for quantitative analysis. clearsynth.comaptochem.comkcasbio.com An internal standard is a compound with a known concentration that is added to a sample to help quantify the amount of the analyte of interest. aptochem.com Because a deuterated internal standard is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, which helps to correct for variations and improve the accuracy and precision of the measurement. texilajournal.comkcasbio.com

Contextualization of Bempedoic Acid Impurity 1-d4 within Pharmaceutical Development

This compound is the deuterium-labeled version of Bempedoic Acid Impurity 1. medchemexpress.com Its chemical name is 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid. synzeal.comcleanchemlab.com This specific deuterated compound is not an impurity that forms during the standard manufacturing of bempedoic acid. Instead, it is synthesized for use as an internal standard in analytical methods. cleanchemlab.comveeprho.com

The primary application of this compound is in analytical method development and validation, as well as for quality control during the production of bempedoic acid. synzeal.comcleanchemlab.com It is particularly useful in pharmacokinetic studies, where researchers need to accurately measure the concentration of bempedoic acid and its metabolites in biological samples. veeprho.com By using this compound as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can achieve highly accurate and reliable quantification. veeprho.com

The synthesis of bempedoic acid can produce various byproducts and impurities. wipo.intgoogle.com For instance, one synthetic route starts with ethyl isobutyrate and involves several steps, including alkylation and reduction, which can lead to the formation of related substances. nrochemistry.comchemicalbook.com The un-deuterated "Bempedoic Acid Impurity 1" is a potential process-related impurity or degradation product. The deuterated version, this compound, is a critical tool for accurately monitoring and controlling the levels of such impurities in the final drug product.

Below are the chemical details for this compound and its un-deuterated counterpart.

Table 1: Chemical Information for this compound

Property Value
Chemical Name 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid synzeal.comcleanchemlab.com
CAS Number 2408132-01-2 synzeal.comcleanchemlab.com
Molecular Formula C19H30D4O5 synzeal.comallmpus.com
Molecular Weight 346.5 g/mol synzeal.comallmpus.com

| Primary Use | Internal standard for analytical and pharmacokinetic research veeprho.com |

Table 2: Chemical Information for Bempedoic Acid Impurity 1 (Unlabeled)

Property Value
Chemical Name 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid
Parent Drug Bempedoic Acid veeprho.com

| Potential Origin | Process-related impurity or degradation product veeprho.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O5 B12389229 Bempedoic acid impurity 1-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H34O5

Molecular Weight

346.5 g/mol

IUPAC Name

7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid

InChI

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2

InChI Key

NHVXRVOYVVPVDU-AREBVXNXSA-N

Isomeric SMILES

[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O

Canonical SMILES

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Pathways for Bempedoic Acid Impurity 1 D4

Retrosynthetic Analysis of Bempedoic Acid Impurity 1

A retrosynthetic analysis of Bempedoic Acid Impurity 1 (I) reveals several potential disconnection points. The most logical approach involves disconnecting the molecule at the carbon-carbon bonds adjacent to the central ketone. This leads to two symmetrical or similar synthons.

A plausible retrosynthetic pathway for Bempedoic Acid Impurity 1, which is Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, could start by disconnecting the bonds around the central ketone. This suggests a precursor like a dihydroxy ketone, which is a known intermediate in the synthesis of Bempedoic acid itself. arkat-usa.org

Elucidation of Potential Synthesis Routes for Bempedoic Acid Impurity 1

Based on the retrosynthetic analysis, a potential forward synthesis for Bempedoic Acid Impurity 1 could commence from readily available starting materials such as 1,5-pentanediol (B104693) and methyl isobutyrate. arkat-usa.org A key intermediate in a published synthesis of bempedoic acid is 1,11-dihydroxyundecan-6-one. arkat-usa.org This intermediate can be a strategic point for modification to yield the desired impurity.

A proposed synthetic route is as follows:

Formation of a Dihalogenated Alkane: 1,5-pentanediol can be converted to 1,5-dibromopentane (B145557).

Grignard Reaction: The dibromide can then be used to perform a Grignard reaction.

Alkylation: The subsequent steps would involve the base-catalyzed alkylation of methyl isobutyrate. arkat-usa.org

Esterification: The final step would be the esterification of the resulting carboxylic acids to form the diethyl ester.

An alternative approach could involve the use of ε-caprolactone and an appropriate Grignard reagent to construct the carbon skeleton. arkat-usa.org

Principles and Methods for Deuterium (B1214612) Labeling in Organic Synthesis

Deuterium labeling is a powerful technique used to trace metabolic pathways and as internal standards in analytical chemistry. simsonpharma.comacs.org The introduction of deuterium can be achieved through various methods, each with its own advantages and challenges.

For Bempedoic Acid Impurity 1-d4, the deuterium atoms are specifically located at the C-7 and C-9 positions, which are alpha to the ketone. This specific placement is crucial for its function as an internal standard, as it is less likely to undergo exchange under typical analytical conditions. sigmaaldrich.com

Common methods for site-specific deuterium incorporation include:

Base-catalyzed H-D exchange: This is a widely used method for introducing deuterium at positions alpha to a carbonyl group. acs.org The enolizable protons are exchanged for deuterium in the presence of a deuterated solvent (like D2O) and a base.

Reduction of a suitable precursor with a deuterated reagent: For example, the reduction of a double bond or a different functional group using a deuterated reducing agent like deuterium gas (D2) with a catalyst or sodium borodeuteride (NaBD4). arkat-usa.org

Using deuterated building blocks: Synthesizing the molecule from starting materials that already contain deuterium at the desired positions. simsonpharma.com

A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity. researchgate.net Incomplete deuteration can lead to a mixture of isotopologues, which can compromise the accuracy of analytical measurements. sigmaaldrich.com Challenges include:

Back-exchange: Deuterated compounds can sometimes exchange their deuterium atoms back with protons from the environment, especially if the deuterium is in a labile position. arkat-usa.org

Kinetic Isotope Effect: The difference in mass between hydrogen and deuterium can lead to different reaction rates, which can affect the efficiency of the deuteration reaction. scielo.org.mx

Purification: Separating the desired deuterated compound from its non-deuterated or partially deuterated counterparts is often difficult due to their very similar physical properties. researchgate.net

Directed Synthesis of this compound for Research Applications

The synthesis of this compound is specifically designed for its use as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govjove.comveeprho.com

A directed synthesis would likely involve the following steps:

Synthesis of Bempedoic Acid Impurity 1: The non-deuterated impurity would be synthesized first, likely as the diacid (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) rather than the diethyl ester to facilitate the subsequent deuteration step. tlcstandards.com

Deuterium Exchange: The synthesized diacid would then be subjected to a base-catalyzed hydrogen-deuterium exchange reaction. This would involve dissolving the compound in a deuterated solvent like D2O with a suitable base (e.g., sodium deuteroxide, NaOD) and heating the mixture to facilitate the exchange of the four alpha-protons with deuterium atoms. acs.org

Purification: The resulting deuterated diacid would then be carefully purified to ensure high isotopic enrichment.

Esterification (if necessary): If the diethyl ester form is required, the deuterated diacid would undergo esterification as the final step.

This targeted approach ensures the precise placement of the deuterium labels, making this compound a reliable internal standard for quantitative analysis.

Analytical Methodologies for the Characterization and Quantification of Bempedoic Acid Impurity 1 D4

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Bempedoic Acid Impurity 1-d4 from the parent compound and other related substances. The choice of technique depends on the specific analytical goal, such as routine impurity profiling or high-resolution separation.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the impurity profiling of Bempedoic Acid. veeprho.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation. iajps.comjchr.org Method development for Bempedoic Acid and its impurities, including the d4-labeled variant, focuses on optimizing parameters to ensure adequate resolution, sensitivity, and robustness. dntb.gov.uaresearchgate.net

Key considerations in HPLC method development include the selection of the column, mobile phase composition, and detector wavelength. C18 columns are frequently employed for their hydrophobicity, which provides good retention for the long aliphatic chain of the molecule. jchr.orgresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, often with pH adjustment to control the ionization state of the dicarboxylic acid functional groups. jchr.org UV detection is commonly set around 224-225 nm or 260 nm to monitor the analytes. iajps.comjchr.orgresearchgate.net

Table 1: Illustrative HPLC Parameters for Bempedoic Acid Impurity Analysis

Parameter Condition Rationale
Column Kromasil C18 (250 x 4.6 mm, 5 µm) jchr.org Provides effective separation for non-polar compounds like Bempedoic Acid and its impurities.
Mobile Phase Acetonitrile and water (pH 2.1 with orthophosphoric acid) (80:20 v/v) jchr.org Organic modifier and acidic pH ensure good peak shape and retention for the acidic analytes.
Flow Rate 0.5 - 1.0 mL/min iajps.comjchr.org Balances analysis time with separation efficiency.
Detection UV at 224 nm jchr.org Wavelength provides adequate sensitivity for the analytes.

| Injection Volume | 10 µL iajps.com | A standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity analysis by using columns with smaller particle sizes (typically <2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. A UPLC method developed for the simultaneous assessment of Bempedoic Acid and its degradation products utilized a C18 column and a mobile phase of 0.1% orthophosphoric acid and acetonitrile. researchgate.net Such methods are highly effective for separating closely related impurities, including isotopic variants like this compound, from the main drug substance. The enhanced peak capacity of UPLC is particularly valuable for complex impurity profiles that may arise from synthesis or degradation. researchgate.net

Gas Chromatography (GC) Applications for Volatile Intermediates or Degradants

Gas Chromatography (GC) is generally not the primary analytical technique for large, non-volatile, and thermally labile molecules like Bempedoic Acid and its impurities. However, GC could have potential applications in analyzing volatile starting materials, reagents, or specific low molecular weight degradation products that might be present as impurities. For the direct analysis of this compound, derivatization would be necessary to increase its volatility, a process which adds complexity and potential for sample alteration. No specific GC methods were identified in the literature for this particular impurity.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods provide detailed information about the molecular weight, elemental composition, and the specific location of the deuterium (B1214612) labels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Isotopic Discrimination and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of deuterated compounds. researchgate.net It is widely used to quantify Bempedoic Acid in biological matrices, where a deuterated analog like Bempedoic Acid-d4 serves as an ideal internal standard due to its similar chemical behavior and distinct mass. veeprho.comscite.aiahajournals.org

For the characterization of this compound, high-resolution mass spectrometry (HRMS) can precisely determine its mass-to-charge ratio (m/z), confirming its elemental formula (C19H30D4O5). pharmaffiliates.compharmaffiliates.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the ion. By comparing the fragmentation of the labeled impurity to its non-labeled counterpart, analysts can confirm the location of the deuterium atoms. The four deuterium atoms at the 7 and 9 positions are adjacent to the ketone group, and their presence would result in a characteristic mass shift in fragment ions containing this part of the molecule. veeprho.com Negative ion electrospray ionization (ESI) is often employed, as the dicarboxylic acid readily forms negative ions. researchgate.net

Table 2: Mass Spectrometric Properties of this compound

Property Value Source
Chemical Name 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid
CAS Number 2408132-01-2 pharmaffiliates.comallmpus.com
Molecular Formula C19H30D4O5 pharmaffiliates.compharmaffiliates.com

| Molecular Weight | 346.5 g/mol | pharmaffiliates.compharmaffiliates.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation and is crucial for confirming the exact position of deuterium atoms and assessing the isotopic purity of this compound. clearsynth.com

In a standard ¹H NMR spectrum, the signals corresponding to the protons at the 7 and 9 positions would be absent or significantly reduced in intensity, directly confirming the site of deuteration. Furthermore, ²H (Deuterium) NMR spectroscopy can be performed to observe the signals from the deuterium nuclei directly, providing unambiguous proof of their presence and chemical environment. The integration of the remaining proton signals against an internal standard can also be used to quantify the level of deuteration and check for any isotopic scrambling. This detailed structural confirmation is essential for validating the impurity standard for its intended use in quantitative analytical methods.

Infrared (IR) Spectroscopy for Functional Group Analysis (Academic Utility)

Infrared (IR) spectroscopy is a valuable technique for the qualitative analysis of pharmaceutical compounds by identifying their functional groups. For this compound, IR spectroscopy can confirm the presence of key structural features. The primary utility of IR in this context is the identification of the C-D (carbon-deuterium) bond stretching vibrations, which are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.

Additionally, the IR spectrum would be expected to show characteristic absorptions for the other functional groups present in the molecule:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid groups.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the ketone and carboxylic acid carbonyl groups.

C-O stretch: Bands in the 1210-1320 cm⁻¹ region, associated with the carboxylic acid.

While not a primary quantitative technique for impurity analysis, IR spectroscopy serves as a rapid and informative tool for initial identification and confirmation of the deuterated nature of the compound in an academic or research setting. researchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of pharmaceutical impurities. researchgate.net

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful and highly sensitive method for the analysis of this compound. researchgate.net UPLC provides high-resolution separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, while the tandem mass spectrometer offers exceptional selectivity and sensitivity for detection and quantification. researchgate.netlongdom.org

In a typical UPLC-MS/MS method, a C18 column is often employed for chromatographic separation. researchgate.net The mobile phase composition, often a gradient of acetonitrile and water with a modifier like formic acid, is optimized to achieve good peak shape and resolution. pharmanueva.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation). This high specificity minimizes interference from the matrix and other components. pharmanueva.com The use of a deuterated internal standard, such as this compound itself, is a standard practice to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. veeprho.compharmanueva.com

Table 1: Illustrative UPLC-MS/MS Parameters for this compound Analysis

ParameterCondition
Chromatographic System Waters Acquity UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition [Specific m/z values would be determined experimentally]

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile impurities that may be present at trace levels. researchgate.netaidic.it For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

The GC separates components based on their boiling points and interaction with the stationary phase of the column. francis-press.com The mass spectrometer then detects and identifies the eluted compounds. Selected Ion Monitoring (SIM) mode is often used in GC-MS to enhance sensitivity and selectivity for target analytes. researchgate.net This technique is particularly useful for identifying and quantifying potential genotoxic impurities that may arise during the synthesis of bempedoic acid. researchgate.net

Table 2: Example GC-MS Conditions for Trace Impurity Analysis

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Initial temp 100°C, ramp to 300°C
Mass Spectrometer Quadrupole Mass Analyzer
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)

Advanced Analytical Method Validation for Deuterated Impurities

The validation of analytical methods for deuterated impurities must be robust to ensure reliable and accurate results, adhering to guidelines such as those from the International Council for Harmonisation (ICH). sapub.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. pharmanueva.comechemi.com For this compound, specificity is demonstrated by showing that the analytical signal is not affected by the non-deuterated bempedoic acid, other related impurities, or placebo components. This is typically achieved by analyzing spiked samples and demonstrating baseline resolution in chromatography and the absence of interfering peaks at the retention time of the analyte. pharmanueva.com

Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. echemi.com In the context of MS detection, selectivity is enhanced by using MRM, which minimizes the likelihood of interference from compounds with the same nominal mass. spectroscopyonline.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. pharmanueva.com To assess the linearity for this compound, a series of calibration standards at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be close to 1.000. francis-press.comsapub.org

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmanueva.com This range must cover the expected concentrations of the impurity in the drug substance.

Table 3: Typical Validation Parameters for a Quantitative Impurity Method

ParameterAcceptance Criteria (Illustrative)
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Range From the Limit of Quantification (LOQ) to 150% of the specification limit.
Accuracy (% Recovery) 80.0% to 120.0%
Precision (%RSD) ≤ 15.0% at the LOQ, ≤ 10.0% at higher concentrations.

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation. The LOD represents the lowest concentration of an analyte that the analytical method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

While these limits are formally determined for the target analyte, the use of a stable isotope-labeled internal standard like this compound is instrumental in achieving lower and more reliable LOD and LOQ values. By compensating for analytical variability, the internal standard enhances the signal-to-noise ratio, particularly at low concentrations and in complex biological matrices such as plasma. researchgate.net

Several validated methods for the parent compound, Bempedoic Acid, which often utilize internal standards for enhanced performance, have reported specific LOD and LOQ values. These values demonstrate the sensitivity achievable with such robust analytical procedures.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
RP-HPLCBulk Drug3.3 µg/mL10.1 µg/mL nih.gov
RP-HPLCBulk/Pharmaceutical Dosage0.77 µg/mL2.34 µg/mL juniperpublishers.com
HPLC-PDARat Plasma0.6 ng/mL1.8 ng/mL researchgate.net
UPLCBulk Drug0.225 µg/mLNot specified in snippet researchgate.net

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies, expressed as a percentage.

The use of this compound as an internal standard is a cornerstone for achieving high precision and accuracy. It effectively normalizes the data by correcting for variations that can occur during the analytical workflow, from sample extraction to instrumental detection. This ensures that the final calculated concentration of the target analyte is a true reflection of its amount in the original sample. Validated methods for Bempedoic Acid demonstrate the high levels of precision and accuracy attainable.

Analytical MethodParameterFindingSource
RP-HPLCPrecision (%RSD)0.6% nih.gov
Accuracy (% Recovery)100.0%
RP-HPLCPrecision (%RSD)<2% juniperpublishers.com
Accuracy (% Recovery)99.3% - 100.5%
HPLC-PDAAccuracy (% Recovery)94.2% - 98.4% researchgate.net
UPLCAccuracy (% Recovery)98% - 102% researchgate.net

Robustness and Ruggedness Testing

Robustness and ruggedness are indicators of a method's reliability in real-world laboratory settings. Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

An internal standard like this compound significantly contributes to a method's robustness. Because the internal standard and the analyte respond proportionally to minor changes in analytical conditions, the ratio of their signals remains stable, ensuring consistent quantification. This minimizes the impact of slight operational deviations on the final results. Studies validating methods for Bempedoic Acid include robustness tests where critical parameters are intentionally varied.

MethodVaried ParametersOutcomeSource
RP-HPLC% Organic Composition, Flow Rate, Temperature%RSD values were observed at less than 2%, indicating the method is robust. juniperpublishers.com
UPLCFlow Rate (±0.02%), Organic Phase (±10%), Wavelength (±5 nm)The method's capacity remained unaffected by the deliberate variations, proving its robustness. researchgate.net

Formation Mechanisms and Degradation Pathways of Bempedoic Acid Impurities

Investigation of Process-Related Impurities during Bempedoic Acid Manufacturing

The synthesis of bempedoic acid is a multi-step process where various impurities can be introduced or created. These are known as process-related impurities and can include starting materials, intermediates, by-products, and reagents.

A pivotal intermediate in several patented synthetic routes for bempedoic acid is 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, which is designated as Bempedoic Acid Impurity 1 . googleapis.comveeprho.compharmaffiliates.com This keto-acid is the immediate precursor to bempedoic acid, which is formed by the reduction of the ketone group in Impurity 1. newdrugapprovals.orgsemanticscholar.org Its presence in the final drug product signifies an incomplete final reduction step.

Other significant process-related impurities can arise from the starting materials and reagents used. For instance, some synthetic pathways utilize 1,5-dibromopentane (B145557) and ethyl 7-bromo-2,2-dimethylheptanoate. semanticscholar.orgresearchgate.net These have been identified as potential genotoxic impurities, requiring strict control and monitoring. researchgate.net Another synthetic approach involves the use of p-toluenesulfonylmethyl isocyanide (TosMIC), which can generate potentially genotoxic p-methyl benzene (B151609) sulfonyl derivatives as by-products. semanticscholar.orgthieme-connect.com

The isotopic-labeled version, Bempedoic acid impurity 1-d4 , is the deuterium-labeled form of Bempedoic Acid Impurity 1. medchemexpress.com Specifically, it is known as 2,2,14,14-Tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid. pharmaffiliates.com This compound is not typically a process impurity but is synthesized as a reference standard for use as an internal standard in analytical methods, such as mass spectrometry, to accurately quantify Bempedoic Acid Impurity 1. medchemexpress.com

Understanding Degradation Products of Bempedoic Acid: Focus on Impurity 1 Precursors

Degradation products result from the chemical breakdown of the drug substance over time due to environmental factors like heat, light, humidity, or interaction with other chemicals. veeprho.com While Bempedoic Acid Impurity 1 is a synthetic precursor rather than a degradation product of bempedoic acid, understanding the degradation of bempedoic acid itself is crucial for stability assessments. Studies have shown that bempedoic acid can degrade under various stress conditions. longdom.orgclearsynth.com

Forced Degradation Studies to Identify Bempedoic Acid Impurity 1 Formation Conditions

Forced degradation studies are essential for identifying the potential degradation products of a drug substance and understanding its intrinsic stability. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, and heat, as mandated by ICH guidelines. longdom.orgnih.gov While these studies focus on the degradation of bempedoic acid, they provide critical data on the conditions under which the molecule is unstable.

Multiple studies have evaluated the stability of bempedoic acid in various formulations under stress. ijpsjournal.comzenodo.orgresearchgate.net The drug has been found to be unstable and susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal conditions. longdom.org

Bempedoic acid demonstrates significant degradation when subjected to acidic conditions. ijpsjournal.comresearchgate.net Studies involving the exposure of bempedoic acid solutions to hydrochloric acid have confirmed its lability. juniperpublishers.comijpsjournal.com The degradation pathways under acidic conditions are not fully elucidated in the public literature but would likely involve reactions at the carboxylic acid or hydroxyl functional groups.

Similar to acidic conditions, bempedoic acid is highly susceptible to degradation in basic environments. ijpsjournal.comresearchgate.net Exposure to sodium hydroxide (B78521) solutions results in a substantial loss of the active ingredient. ijpsjournal.com The European Medicines Agency (EMA) has noted that degradation is observed under heated aqueous conditions, including both acidic and basic environments. europa.eu

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), also leads to the degradation of bempedoic acid. longdom.orgijpsjournal.com One study reported 18.7% degradation of bempedoic acid when treated with 30% hydrogen peroxide. longdom.org However, another report from the EMA suggested that no significant degradation was observed under oxidative conditions, indicating that the extent of degradation may be dependent on the specific experimental conditions. europa.eu

Thermal stability is a critical parameter for any drug substance. Bempedoic acid has been shown to degrade upon exposure to heat. longdom.orgijpsjournal.com One study exposed a powdered sample to dry heat at 105°C for 6 hours, resulting in 16.3% degradation. longdom.org Another study noted that while the drug substance is susceptible to thermal degradation, it is relatively stable when exposed to heat in the solid state compared to in aqueous solutions. europa.eu

The following table summarizes findings from a forced degradation study on different tablet formulations of bempedoic acid.

Table 1: Percentage Degradation of Bempedoic Acid in Different Tablet Formulations Under Stress Conditions

Stress Condition Formulation A (%) Formulation B (%) Formulation C (%)
Acidic (HCl) 78.02 65.43 53.47
Basic (NaOH) 85.01 56.36 43.09
Oxidative (H₂O₂) 85.68 55.41 65.23
Thermal 79.95 61.59 21.76

Data sourced from a comparative study of three different branded tablet formulations. ijpsjournal.comzenodo.orgresearchgate.net

Photolytic Degradation Processes

The stability of a pharmaceutical compound under light exposure is a critical parameter evaluated during drug development. Bempedoic acid, like many organic molecules, is susceptible to degradation upon exposure to light, a process known as photolytic degradation. veeprho.com Forced degradation studies, which are conducted under stressed conditions as per International Council for Harmonisation (ICH) guidelines, provide insight into the potential degradation pathways. longdom.orgresearchgate.net

Research on bempedoic acid has shown that it degrades when exposed to various light sources. In one study, exposing a solution of bempedoic acid to sunlight for 12 hours resulted in a 16.2% degradation of the parent compound. longdom.org This process led to the formation of three primary degradation products, identified as DP1, DP3, and DP4. longdom.org Another study involving exposure to UV light for 24 hours reported a degradation of 1.69%. juniperpublishers.com The conditions and extent of degradation can vary depending on the specific light source, its intensity, and the duration of exposure. For instance, a study using a combination of UV light (200 W-hrs) and fluorescent light (1.2 million lux-hours) also identified the formation of degradation products. researchgate.net

Among the impurities formed, Degradation Product 1 (DP1) has been observed not only under photolytic stress but also under acidic, basic, and oxidative conditions. longdom.org This impurity is identified as 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, which corresponds to the non-deuterated form of this compound. longdom.orgsynzeal.comcleanchemlab.com The formation of this keto-acid involves the oxidation of the secondary alcohol group on the bempedoic acid backbone. Photolytic conditions can provide the energy to initiate and propagate such oxidative reactions.

The following table summarizes findings from various photolytic degradation studies on bempedoic acid.

Stress ConditionDuration% Degradation of Bempedoic AcidDegradation Products FormedSource
Sunlight12 hours16.2%DP1, DP3, DP4 longdom.org
UV Light24 hours1.69%Not specified juniperpublishers.com
UV Light6 hours1.68%Not specified ashdin.com
UV (200 W-hrs) & Fluorescent (1.2 million lux-hrs)Not specifiedNot specifiedDP1, DP3, DP4 researchgate.net

Mechanisms of Isotopic Exchange and Stability of Deuterium (B1214612) Labeling in Impurity 1-d4 during Degradation Studies

This compound is the deuterium-labeled analogue of Bempedoic acid impurity 1. medchemexpress.com Its chemical name is 2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid. synzeal.comcleanchemlab.com Such stable isotope-labeled (SIL) compounds are invaluable as internal standards in quantitative bioanalysis using mass spectrometry, as their chemical behavior is nearly identical to the unlabeled analyte, but they are distinguishable by their higher mass. acanthusresearch.comclearsynth.com The accuracy of such analyses hinges on the stability of the isotopic label throughout the experimental process. acanthusresearch.com

The stability of the deuterium atoms in this compound is a function of their specific molecular location. The four deuterium atoms are positioned on the carbon atoms at the 7 and 9 positions, which are immediately adjacent to the carbonyl (keto) group at position 8. synzeal.comcleanchemlab.com Hydrogens on carbons in this "alpha" position are known to be susceptible to exchange under certain conditions. acanthusresearch.com

The primary mechanism for this exchange is keto-enol tautomerism. acanthusresearch.com In the presence of an acid or base catalyst, the keto form of the impurity can reversibly convert to its enol tautomer. This process can lead to the exchange of deuterium atoms at the alpha-carbon with protons from the solvent (e.g., water) or other components in the sample matrix. acanthusresearch.commdpi.com Therefore, the pH of the medium during degradation studies is a critical factor influencing the isotopic stability of this compound.

While the carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond—a phenomenon known as the kinetic isotope effect (KIE)—which can slow down metabolic degradation, it does not prevent catalyzed isotopic exchange. mdpi.com Studies on other deuterated compounds have shown that the loss of covalently bound deuterium and its replacement by protons from the surrounding environment can occur during degradation and metabolic processes. nih.gov This exchange can affect the isotopic purity of the standard, potentially compromising the accuracy of quantitative results. It is a general principle that placing deuterium labels on carbons adjacent to carbonyl groups should be approached with caution due to the potential for proton/deuterium exchange. acanthusresearch.com

The following table outlines key factors that can influence the stability of the deuterium label in this compound.

FactorMechanismPotential Impact on Impurity 1-d4Source
pH (Acidic or Basic Conditions)Catalysis of keto-enol tautomerism.High risk of H/D exchange at the 7 and 9 positions, leading to loss of deuterium and a shift in the isotopic profile of the standard. acanthusresearch.commdpi.com
SolventSource of exchangeable protons (e.g., H₂O, methanol).Protic solvents can facilitate the replacement of deuterium with hydrogen during catalyzed exchange reactions. acanthusresearch.comnih.gov
TemperatureIncreases reaction rates.Elevated temperatures used in thermal degradation studies could potentially accelerate the rate of isotopic exchange if catalytic conditions are present. ijpsjournal.com
Kinetic Isotope Effect (KIE)The C-D bond is stronger and requires more energy to break than a C-H bond.Provides a degree of inherent stability and resistance to degradation compared to the non-deuterated analogue, but does not prevent catalyzed H/D exchange. mdpi.com

Role of Bempedoic Acid Impurity 1 D4 in Pharmaceutical Research and Development

Utility as an Internal Standard in Bioanalytical Method Development

Bempedoic acid impurity 1-d4 is a deuterium-labeled analog of Bempedoic Acid Impurity 1. veeprho.com This stable isotope-labeled compound is crucial as an internal standard in the development and validation of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). veeprho.comaptochem.com The primary function of an internal standard is to correct for the variability inherent in the analytical process, such as during sample extraction, injection, and ionization. aptochem.comnebiolab.com

The key advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the unlabeled analyte of interest. cd-bioparticles.netwuxiapptec.com This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation and analysis, co-eluting from the chromatography column. aptochem.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, they can be distinguished by the mass spectrometer. aptochem.com This allows for accurate quantification of the target compound by comparing its response to that of the known concentration of the internal standard. clearsynth.com

The use of stable isotope-labeled internal standards is widely recognized as the best practice in LC-MS bioanalysis, leading to more robust, accurate, and precise methods. aptochem.comkcasbio.com Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards. kcasbio.com

Key Characteristics of an Ideal Deuterated Internal Standard:

CharacteristicImportance in Bioanalysis
Co-elution with Analyte Ensures that both compounds experience the same matrix effects, improving accuracy. aptochem.com
Sufficient Mass Difference Prevents mass spectral interference from the natural isotopic distribution of the analyte. aptochem.com
Isotopic Stability The deuterium labels should not exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.com
High Isotopic Purity Minimizes the presence of the unlabeled species, which could interfere with the quantification of the analyte. acanthusresearch.com

Application in Impurity Reference Standard Qualification

This compound also serves as a valuable tool in the qualification of impurity reference standards. The process of impurity profiling is a critical component of drug development, ensuring the safety and quality of the final drug product. pharmaffiliates.comkarpschem.in Regulatory agencies like the FDA and international bodies such as the ICH provide stringent guidelines for the identification, qualification, and control of impurities. karpschem.in

In this context, a well-characterized reference standard for each impurity is essential. pharmaffiliates.com The deuterated version of an impurity, such as this compound, can be used in analytical methods to accurately quantify the corresponding non-labeled impurity in the drug substance or product. resolvemass.ca This is particularly important for demonstrating that the levels of specific impurities are within the acceptable limits established by regulatory authorities. europa.eu

The synthesis and characterization of such reference standards are a specialized area of pharmaceutical development. iaea.org Having access to high-purity, well-characterized deuterated standards is crucial for the validation of analytical methods used for quality control. pharmaffiliates.com

Research on Impurity Profiling and Control Strategies for Bempedoic Acid Drug Substance

The study of this compound is intrinsically linked to the broader research on impurity profiling and the development of control strategies for the bempedoic acid drug substance. karpschem.in Impurity profiling involves the identification, quantification, and characterization of all potential impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). pharmaffiliates.comkarpschem.in

Understanding the formation, fate, and purge of impurities throughout the manufacturing process is a key aspect of demonstrating process control. europa.eu Deuterated analogs of impurities can be used as tracers to study these processes. By "spiking" a deuterated impurity into the reaction mixture at a specific stage, chemists can track its progression and determine its potential to be carried through to the final drug substance.

This information is vital for establishing a robust control strategy, which may include:

Setting appropriate specifications for starting materials and intermediates. europa.eu

Implementing in-process controls to minimize impurity formation. europa.eu

Defining purification steps to effectively remove impurities.

The presence of lower isotopologues (molecules with fewer deuterium atoms than the intended fully deuterated compound) in deuterated APIs is a significant consideration in impurity profiling. acs.orgnih.gov These are often treated as impurities by regulatory agencies. acs.org Describing the API with a deuteration profile, which details the distribution of different isotopologues, can provide a more accurate and defensible representation of the drug substance. acs.orgnih.gov

Contribution to Mechanistic Studies of Bempedoic Acid Metabolism (via related deuterated compounds)

While this compound is a deuterated impurity, the use of deuterated compounds, in general, is a powerful tool for studying the metabolism of drugs like bempedoic acid. cdnsciencepub.comwikipedia.org The substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can significantly slow down the rate of metabolic reactions at the site of deuteration. wikipedia.orgnih.gov

By strategically placing deuterium atoms on different parts of the bempedoic acid molecule, researchers can investigate which sites are most susceptible to metabolism by enzymes, such as the cytochrome P450 system. cdnsciencepub.com If a particular deuterated analog of bempedoic acid shows a significantly lower rate of metabolism compared to the non-deuterated parent drug, it provides strong evidence that the deuterated position is a primary site of metabolic attack. nih.gov

This approach can help in:

Identifying the major metabolic pathways of a drug. cdnsciencepub.com

Characterizing the metabolites formed. juniperpublishers.com

Understanding potential drug-drug interactions. musechem.com

In some cases, deuteration can even redirect metabolic pathways, potentially reducing the formation of toxic metabolites. juniperpublishers.comresearchgate.net

This knowledge is crucial for predicting a drug's pharmacokinetic profile and ensuring its safety. researchgate.net

Investigation into the Fate and Transformation of Deuterated Pharmaceutical Impurities in Environmental Matrices (Academic interest)

The presence of pharmaceuticals and their impurities in the environment is a growing area of scientific concern. While the primary focus of pharmaceutical development is on human safety and efficacy, there is an increasing academic interest in understanding the environmental fate of these compounds.

Deuterated pharmaceutical impurities like this compound can serve as valuable research tools in this field. Their unique mass signature allows them to be traced with high specificity in complex environmental samples such as wastewater, surface water, and sediment. nih.gov

Research in this area could involve:

Developing analytical methods to detect and quantify deuterated impurities in environmental matrices. nih.govresearchgate.net

Studying the degradation pathways of these impurities under various environmental conditions (e.g., biodegradation, photodegradation).

Using deuterated internal standards to improve the accuracy of methods for monitoring a wide range of pharmaceutical pollutants. dphen1.com

Such studies contribute to a broader understanding of the environmental impact of pharmaceuticals and can inform the development of greener manufacturing processes and more effective wastewater treatment strategies.

Regulatory Science Perspectives on Deuterated Impurities in Active Pharmaceutical Ingredients

Academic Interpretation of International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) has established guidelines, specifically Q3A(R2) and Q3B(R2), to control impurities in new drug substances and products, respectively. ijrpr.comeuropa.eu These guidelines provide a framework for the identification, qualification, and reporting of impurities based on established thresholds. europa.eu The central principle is to ensure the quality, safety, and efficacy of pharmaceutical products. slideshare.net Impurities are generally classified as organic, inorganic, or residual solvents. ijcrt.org The ICH guidelines set thresholds for reporting, identification, and qualification of impurities, which are often based on the maximum daily dose of the drug. europa.euijcrt.org For instance, for a maximum daily dose of less than or equal to 2 grams, the identification threshold is 0.1% or 1 mg per day total daily intake, whichever is lower. ijcrt.org

However, the advent of deuterated active pharmaceutical ingredients (APIs) introduces a unique challenge to the conventional interpretation of these guidelines. nih.govresearchgate.net Deuteration, the substitution of hydrogen with its isotope deuterium (B1214612), can alter the pharmacokinetic profile of a drug, potentially improving its efficacy and safety. nih.govresearchgate.net This modification, however, also leads to the formation of isotopic impurities, which are molecules with varying degrees of deuteration or isotopologues of the main compound. researchgate.netrti.org

A significant point of discussion within the academic and pharmaceutical communities is whether these isotopic variants should be treated as standard impurities under the existing ICH Q3A/B framework. nih.govresearchgate.net Currently, there are no specific guidelines from regulatory bodies like the FDA on how to manage isotopic impurities in deuterated APIs regarding their analytical, toxicological, and regulatory aspects. nih.govresearchgate.net There is a concern that regulatory agencies might default to using ICH Q3A, treating isotopologues and isotopomers as regular impurities. nih.govresearchgate.net This approach could present considerable challenges, as achieving 100% isotopic purity is often difficult and may not be necessary from a safety perspective. rti.org

The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has formed a working group to address these challenges and develop science-based recommendations for the synthesis, analysis, and control of deuterated APIs and their impurities. researchgate.netrti.org The academic perspective largely advocates for a risk-based approach that considers the specific nature of deuterated compounds. This involves evaluating the potential impact of isotopic impurities on the drug's safety and efficacy, rather than strictly adhering to the established percentage-based thresholds designed for conventional chemical impurities. europa.eu

Research on Challenges in Impurity Qualification for Deuterated Compounds

The qualification of impurities for deuterated compounds, such as "Bempedoic acid impurity 1-d4," presents a unique set of scientific and regulatory hurdles. Unlike conventional impurities that are structurally distinct molecules, isotopic impurities are chemically identical to the API but differ in their isotopic composition. This fundamental difference complicates the application of standard impurity qualification processes.

One of the primary challenges lies in the synthesis of deuterated compounds, where it is nearly impossible to achieve 100% isotopic purity. rti.org This results in a distribution of isotopologues, including the non-deuterated parent compound and molecules with varying numbers of deuterium atoms. The presence of the unlabeled drug as an impurity in a deuterated internal standard can interfere with bioanalytical assays, leading to inaccurate results. tandfonline.com

Another significant challenge is the lack of specific regulatory guidance for these types of impurities. nih.govresearchgate.net The existing ICH guidelines were not developed with deuterated compounds in mind, leading to ambiguity in how to assess the safety of isotopic impurities. Treating them as conventional impurities under ICH Q3A/B could trigger qualification requirements at very low levels, which may be scientifically unnecessary and present significant analytical and toxicological challenges. For example, an impurity at 0.2% in a low-dose drug could require qualification even if the total daily intake is below the threshold of toxicological concern for genotoxic impurities. nih.gov

Furthermore, the toxicological assessment of isotopic impurities is complex. While the deuterium kinetic isotope effect is the basis for the therapeutic benefit of many deuterated drugs, the toxicological impact of having a mixture of isotopologues is not well understood. Research is needed to determine if the presence of residual, non-deuterated API or other isotopologues poses any safety risks beyond those associated with the API itself.

The scientific community, through organizations like the IQ Consortium, is actively researching these challenges to propose a science-based framework for the control of isotopic impurities. researchgate.netrti.org This framework would likely involve a combination of advanced analytical techniques for characterization and a risk-based approach to qualification that considers the unique properties of deuterated compounds.

Strategies for Analytical Control of Isotopic Impurities in Drug Substances

Effective analytical control strategies are crucial for ensuring the quality and consistency of deuterated drug substances like those containing "this compound." These strategies must be capable of accurately identifying and quantifying the main deuterated compound and its various isotopic impurities.

Advanced analytical techniques are at the forefront of these control strategies. veeprho.com High-Performance Liquid Chromatography (HPLC) is a commonly employed method for detecting and quantifying impurities in Bempedoic Acid. veeprho.comresearchgate.net For deuterated compounds, mass spectrometry (MS) coupled with chromatographic techniques like LC-MS is particularly powerful. ijcrt.orgtandfonline.com These methods offer the high sensitivity and specificity required to differentiate between isotopologues based on their mass-to-charge ratios. ijcrt.org

The development of a robust analytical method should follow the principles of Quality by Design (QbD), ensuring the method is well-understood, reliable, and fit for its intended purpose. researchgate.net The validation of these analytical procedures is governed by ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated, such as specificity, linearity, accuracy, and precision. europa.eufda.gov For stability-indicating methods, it is essential to demonstrate that the procedure can detect changes in the drug product's quality attributes over time. fda.gov

A comprehensive control strategy for a deuterated API would typically include:

Characterization of the Isotopic Distribution: Determining the percentage of the desired deuterated molecule and the levels of other significant isotopologues, including the non-deuterated compound.

Setting Specifications for Isotopic Purity: Establishing acceptable limits for the main deuterated compound and its impurities based on a scientific and risk-based assessment.

Use of Stable Isotope Labeled Internal Standards: Employing compounds like "this compound" as internal standards in quantitative bioanalysis to improve accuracy and precision. veeprho.commusechem.com These standards help to compensate for variations in sample preparation and instrument response. musechem.com

Stability Studies: Evaluating the isotopic stability of the drug substance under various stress conditions to ensure that the isotopic profile remains consistent throughout its shelf life. pharmtech.com

The following table provides an overview of analytical techniques used for impurity profiling:

Analytical TechniqueApplication in Isotopic Impurity AnalysisKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation of the main compound from its impurities. veeprho.comresearchgate.netWidely available, robust, and can be coupled with various detectors. researchgate.net
Mass Spectrometry (MS) Identification and quantification of isotopologues based on mass differences. ijcrt.orgHigh sensitivity and specificity for isotopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and determination of the site and extent of deuteration.Provides detailed structural information.
Gas Chromatography (GC) Analysis of volatile impurities and can be coupled with MS. researchgate.netHigh resolution for separating complex mixtures.

Future Directions in Regulatory Science for Stable Isotope Labeled Impurities

The field of regulatory science for stable isotope labeled impurities is evolving, driven by the increasing number of deuterated drugs in development and on the market. nih.govrti.org Future directions will likely focus on establishing a clear and scientifically sound regulatory framework that addresses the unique challenges posed by these compounds.

A key area of development will be the creation of specific regulatory guidance for deuterated APIs and their impurities. nih.govresearchgate.net This guidance will likely move away from a one-size-fits-all approach and instead advocate for a risk-based strategy. This would involve assessing the potential impact of isotopic impurities on a case-by-case basis, considering factors such as the site and level of deuteration, the pharmacological and toxicological profile of the drug, and the intended patient population.

Advancements in analytical technologies will continue to play a crucial role. musechem.comadesisinc.com The development of more sensitive and precise analytical methods will enable a more detailed characterization of the isotopic distribution in deuterated drug substances. musechem.com This will provide a stronger scientific basis for setting appropriate specifications and ensuring product quality.

Furthermore, there is a growing emphasis on international collaboration between regulatory agencies, industry, and academia to harmonize regulatory expectations and share best practices. researchgate.netrti.org The work of the IQ Consortium is a prime example of this collaborative effort. researchgate.netrti.org

Future research will also focus on:

Developing standardized reference materials: The availability of well-characterized reference standards for deuterated compounds and their impurities is essential for accurate and reliable analytical testing. iaea.org

Applying QbD principles to the entire lifecycle of deuterated drugs: From development and manufacturing to post-market surveillance, a QbD approach can help to ensure the consistent quality of these products. researchgate.netpharmtech.com

The following table summarizes the key future directions:

AreaFocusExpected Outcome
Regulatory Guidance Development of specific guidelines for deuterated APIs.Clearer and more scientifically sound regulatory expectations.
Analytical Technology Advancements in high-resolution MS and other techniques.Improved characterization and control of isotopic impurities.
Toxicological Assessment Research into the safety of isotopic impurity profiles.Risk-based approaches to impurity qualification.
International Harmonization Collaboration between regulatory bodies and industry.Consistent global standards for deuterated drugs.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Bempedoic acid impurity 1-d4 in pharmaceutical formulations?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for impurity profiling. Reverse-phase HPLC (RP-HPLC) methods, validated for specificity and sensitivity, are particularly effective for separating Bempedoic acid and its impurities under gradient elution conditions . Parameters such as column type (C18), mobile phase (acetonitrile:phosphate buffer), and detection wavelength (210–230 nm) must be optimized to resolve structurally similar impurities. Quantification requires calibration curves using certified reference standards, with validation per ICH Q2(R1) guidelines (linearity, precision, accuracy, LOD/LOQ) .

Q. How does renal impairment influence the pharmacokinetic profile of Bempedoic acid and its associated impurities?

  • Methodological Answer: Renal function impacts Bempedoic acid exposure due to reduced clearance. In patients with moderate/severe renal impairment, AUC increases by 1.9–2.4-fold compared to normal function . Impurity accumulation studies should integrate population pharmacokinetic models (e.g., nonlinear mixed-effects modeling) using pooled clinical trial data (n > 2,000 subjects) to assess covariates like glomerular filtration rate (GFR). Metabolite tracking (e.g., ESP15228-CoA) via LC-MS/MS is critical to evaluate impurity toxicity thresholds in renally compromised cohorts .

Q. What are the regulatory thresholds for reporting and controlling this compound in drug formulations?

  • Methodological Answer: Per ICH Q3A/B guidelines, impurities above 0.10% (w/w) must be identified, characterized, and reported. For genotoxic impurities, thresholds are stricter (≤0.15 μg/day). Pharmacopeial standards (e.g., USP) mandate impurity-specific HPLC methods with relative response factors (RRF) for quantitation (e.g., benzoic acid RRF = 1.0) . Stability-indicating methods must demonstrate resolution between Bempedoic acid, impurity 1-d4, and degradation products under stress conditions (heat, light, pH extremes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity stability data across different experimental models?

  • Methodological Answer: Discrepancies often arise from variations in stress-testing protocols (e.g., oxidation with H₂O₂ vs. AIBN). To reconcile
  • Conduct forced degradation studies under harmonized conditions (ICH Q1A).
  • Use multivariate analysis (e.g., PCA) to identify critical factors (pH, temperature) influencing impurity formation .
  • Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC-MS) .

Q. What strategies are effective for elucidating the structural identity of unknown degradation products related to this compound?

  • Methodological Answer:
  • Step 1: Isolate impurities via preparative HPLC and collect fractions for high-resolution MS (HR-MS) to determine molecular formulas.
  • Step 2: Perform tandem MS (MS/MS) fragmentation to infer functional groups (e.g., loss of -CO₂ for carboxylic acids).
  • Step 3: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and connectivity .
  • Case Study: ESP15228-glucuronide, a secondary metabolite, was identified via glucuronidase hydrolysis followed by LC-MS/MS .

Q. How can in vitro models simulate long-term impurity stability under varying environmental conditions?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) predict impurity formation kinetics. Use Q10 (Arrhenius) equation to extrapolate shelf-life data. For oxidative stability, employ radical initiators (e.g., AIBN) in lipid-rich matrices to mimic biological systems. Real-time monitoring via Raman spectroscopy or inline HPLC probes enhances temporal resolution .

Q. What computational approaches predict impurity formation pathways during Bempedoic acid synthesis?

  • Methodological Answer: Density functional theory (DFT) calculations model reaction energetics (e.g., activation barriers for ester hydrolysis leading to impurity 1-d4). Molecular dynamics (MD) simulations predict solvent effects on impurity crystallization. QSAR models correlate impurity toxicity with structural descriptors (e.g., logP, polar surface area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.